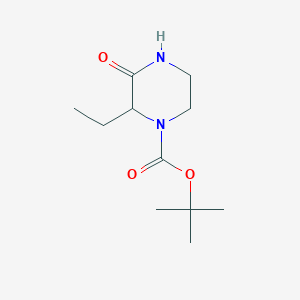

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-5-8-9(14)12-6-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQCWVYDOOAMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Boc-2-ethyl-3-oxopiperazine chemical structure and molecular weight

The following technical guide details the chemical structure, molecular properties, and synthesis of 1-Boc-2-ethyl-3-oxopiperazine , a specialized heterocyclic building block used in medicinal chemistry.

Structure, Properties, and Synthetic Methodology[1]

Executive Summary

1-Boc-2-ethyl-3-oxopiperazine (also known as tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate) is a chiral or racemic piperazinone derivative characterized by a six-membered diaza-ring containing a ketone functionality and an ethyl side chain. It serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands. Its core scaffold—a constrained amino acid mimic—allows for the precise orientation of pharmacophores in drug design.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate |

| Common Name | 1-Boc-2-ethyl-3-oxopiperazine |

| CAS Registry Number | Not explicitly indexed in common public snippets; derived from parent CAS 76003-29-7 (unsubstituted) |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| SMILES | CCC1C(=O)NCCN1C(=O)OC(C)(C)C |

Structural Analysis

The molecule features a piperazine-2-one core (often numbered as 3-oxo depending on the nitrogen priority). The tert-butoxycarbonyl (Boc) group protects the amine at position 1, while the ethyl group at position 2 introduces steric bulk and potential chirality.

-

N1 Position: Protected by a Boc group, reducing nucleophilicity and preventing side reactions during further functionalization of the N4 position.

-

C2 Position: Substituted with an ethyl group. This carbon is a chiral center; the compound can exist as the (R)- or (S)-enantiomer, derived from the corresponding 2-aminobutyric acid precursors or via asymmetric synthesis.

-

C3 Position: Carbonyl group (lactam), acting as a hydrogen bond acceptor.

-

N4 Position: Secondary amide nitrogen, available for alkylation or arylation in library synthesis.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups of the molecule.

Caption: Logical connectivity of 1-Boc-2-ethyl-3-oxopiperazine, highlighting the N1-protection and C2-ethyl substitution.

Physicochemical Properties

| Property | Value (Predicted/Experimental) |

| Physical State | White to off-white solid |

| Melting Point | Approx. 150–160 °C (Based on methyl analog) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP | ~1.1 (Predicted) |

| pKa | Amide N4: ~15-17 (Neutral under physiological conditions) |

Synthesis & Manufacturing

The synthesis of 1-Boc-2-ethyl-3-oxopiperazine is typically achieved via a cyclization-protection sequence. The most robust industrial route involves the reaction of ethylenediamine with an

Synthetic Route: The Diamine-Haloester Strategy

This method is preferred for its scalability and the availability of starting materials.

-

Alkylation: Ethylenediamine reacts with ethyl 2-bromobutyrate. The primary amine attacks the

-carbon, displacing the bromide. -

Cyclization: The resulting intermediate undergoes intramolecular aminolysis, where the second amine attacks the ester carbonyl to form the lactam ring (3-ethylpiperazin-2-one).

-

Protection: The secondary amine (distal to the ketone) is more nucleophilic than the amide nitrogen and is selectively protected with di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Protocol

Reagents:

-

Ethylenediamine (1.0 equiv)

-

Ethyl 2-bromobutyrate (1.0 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM)

Procedure:

-

Cyclization:

-

Dissolve ethylenediamine (6.0 g, 100 mmol) in absolute EtOH (100 mL) at 0°C.

-

Dropwise add ethyl 2-bromobutyrate (19.5 g, 100 mmol) over 30 minutes.

-

Stir at room temperature for 2 hours, then reflux for 4 hours to ensure complete cyclization.

-

Concentrate the mixture under reduced pressure to yield the crude 3-ethylpiperazin-2-one hydrobromide salt.

-

Neutralize with Et₃N in DCM, filter off salts, and concentrate to obtain the intermediate.

-

-

Boc Protection:

-

Dissolve the crude 3-ethylpiperazin-2-one (12.8 g, ~100 mmol) in DCM (150 mL).

-

Add Et₃N (15.3 mL, 110 mmol) followed by Boc₂O (24.0 g, 110 mmol).

-

Stir at room temperature for 12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Hexanes/Ethyl Acetate) to afford the title compound as a white solid.[1]

-

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway from commodity chemicals to the target Boc-protected scaffold.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 1.45 (s, 9H, Boc -CH₃).

- 0.95 (t, 3H, CH₂CH₃ ).

- 1.70–1.90 (m, 2H, CH₂ CH₃).

- 3.30–3.60 (m, 4H, Ring N-CH₂-CH₂-N).

- 4.50 (m, 1H, C2-H ).

- 6.50 (br s, 1H, NH ).

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 228.15 Da (monoisotopic).

-

Observed Ion: [M+H]⁺ = 229.16 m/z; [M+Na]⁺ = 251.14 m/z.

-

Fragmentation: Loss of Boc group (-100 Da) typically yields a fragment at m/z ~129.

Applications in Drug Discovery

This scaffold is highly valued for its ability to constrain peptide backbones.

-

Peptidomimetics: The 3-oxopiperazine ring mimics the

-turn of a peptide chain, stabilizing active conformations. -

Serine Protease Inhibitors: The electrophilic carbonyl (and potential for N4-functionalization) allows for the design of covalent or non-covalent inhibitors of enzymes like thrombin or elastase.

-

Chiral Pool Synthesis: Starting from enantiopure 2-aminobutyric acid allows for the generation of defined stereocenters, critical for structure-activity relationship (SAR) studies.

References

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate (Parent Compound Data). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Piperazinones. Available at: [Link]

Sources

Solubility Profile of tert-Butyl 2-Ethyl-3-Oxopiperazine-1-Carboxylate in Organic Solvents

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate , a heterocyclic building block relevant in medicinal chemistry. Due to the absence of extensive public data for this specific molecule, this document integrates foundational solubility principles, data from structurally related analogs, and a gold-standard experimental protocol to provide a robust predictive analysis and a practical framework for its empirical determination.

Physicochemical Analysis and Theoretical Solubility Considerations

To predict the solubility of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate, a structural analysis is paramount. The molecule's behavior in various solvents is dictated by a balance of its polar and non-polar functionalities.

-

Molecular Structure:

-

Piperazinone Core: Contains a polar lactam (an internal amide) and a carbamate group, both of which can participate in hydrogen bonding and dipole-dipole interactions.

-

tert-Butoxycarbonyl (Boc) Group: A bulky, non-polar, and lipophilic protecting group that shields one of the piperazine nitrogens. Its presence significantly contributes to solubility in less polar solvents.

-

Ethyl Group: A small, non-polar alkyl substituent at the 2-position, which slightly increases the overall lipophilicity of the molecule compared to its unsubstituted counterpart.

-

The fundamental principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] Our target molecule possesses both polar (lactam, carbamate) and non-polar (Boc, ethyl) regions, suggesting it will exhibit a nuanced solubility profile, favoring solvents of intermediate polarity or those with a capacity for both polar and non-polar interactions. Structurally similar compounds like N-Boc-piperazine are known to be soluble in a range of organic solvents including dichloromethane, methanol, and ethyl acetate.[4][5] The related tert-butyl 3-oxopiperazine-1-carboxylate is noted as being soluble in methanol.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate at ambient temperature (approx. 20-25°C).

| Solvent Class | Solvent | Polarity Index (Approx.) | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | 5.1 | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar lactam and carbamate groups. |

| Ethanol (EtOH) | 4.3 | High to Moderate | Slightly less polar than methanol; its ethyl group offers some compatibility with the non-polar regions of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | A versatile solvent capable of dissolving moderately polar compounds. It interacts well with the overall molecule without the steric hindrance of hydrogen bonding.[4] |

| Acetonitrile (MeCN) | 5.8 | High to Moderate | Its strong dipole moment can solvate the polar core, but its smaller size may offer less interaction with the lipophilic Boc group compared to DCM or THF. | |

| Ethyl Acetate (EtOAc) | 4.4 | High | An excellent solvent for compounds of intermediate polarity. Its ester functionality can interact with the solute's polar groups, while its ethyl groups solvate the non-polar regions.[5] | |

| Tetrahydrofuran (THF) | 4.0 | High | A strong ether-based solvent that is highly effective at dissolving compounds with both polar and non-polar characteristics. | |

| Acetone | 5.1 | High to Moderate | A polar aprotic ketone that should readily dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A very strong, polar aprotic solvent capable of dissolving a wide range of compounds.[5] | |

| Non-Polar | Toluene | 2.4 | Low to Moderate | Primarily interacts via van der Waals forces. May show some solubility due to the large non-polar Boc group, but the polar core will limit high solubility. |

| Heptane / Hexanes | 0.1 | Insoluble to Low | Aliphatic hydrocarbons lack any polarity to effectively solvate the polar lactam and carbamate functional groups. The non-polar interactions with the Boc and ethyl groups are insufficient to overcome this.[3] |

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[6][7][8] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[9][10]

Experimental Causality

The objective is to allow the system of solid compound and solvent to reach a state of thermodynamic equilibrium. Agitation ensures maximum surface area contact, while a sufficient incubation time (typically 24-72 hours) is critical to ensure the dissolution process has completed and the concentration of the dissolved solute is stable.[11] Temperature control is vital as solubility is temperature-dependent.[8] Finally, meticulous separation of the saturated solution from the excess solid is crucial to prevent artificially inflated results.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate to a series of glass vials. The excess should be clearly visible to ensure saturation is possible.[8]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials at a constant speed for 24 to 72 hours.[11][12] The system should reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. For rigorous separation, centrifuge the sample and then filter the resulting supernatant through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles.[6]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile) of a known high concentration.

-

Create a series of calibration standards by accurately diluting the stock solution.

-

Accurately dilute the filtered saturated solution sample with the same solvent used for the standards.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Key Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the measured solubility of a compound. Awareness and control of these factors are essential for generating reliable and reproducible data.

-

Temperature: The dissolution of a solid is typically an endothermic process. Therefore, for most compounds, solubility increases with temperature.[2][8] All measurements must be performed and reported at a specified, controlled temperature.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can have different lattice energies and, consequently, different solubilities.[6] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and solvating power, leading to erroneous results. Using high-purity, anhydrous solvents is recommended for non-aqueous solubility studies.

-

Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the true thermodynamic solubility. The system must be allowed to reach a plateau where the concentration of the dissolved solute no longer changes over time.[11]

Logical Relationship Diagram

Caption: Factors Governing the Solubility of an Organic Compound.

Conclusion

References

- Raytor. (2026, January 22).

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (n.d.).

-

Augustijns, P., & Brewster, M. E. (Eds.). (n.d.). Principles of Solubility. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

- BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

- Pawar, P. A., et al. (2013).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-20.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. bioassaysys.com [bioassaysys.com]

A Technical Guide to 2-Alkyl-3-Oxopiperazines: A Comparative Analysis of 2-Ethyl and 2-Methyl Analogues

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically significant agents. Minor structural modifications to this privileged heterocycle can profoundly impact pharmacological activity. This in-depth technical guide focuses on the nuanced differences between two closely related analogues: 2-ethyl-3-oxopiperazine and 2-methyl-3-oxopiperazine. We provide a comprehensive analysis of their structural and electronic properties, propose detailed synthetic protocols, and offer predictive insights into their analytical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics leveraging the oxopiperazine core.

Introduction: The Significance of the 2-Substituted-3-Oxopiperazine Scaffold

The 3-oxopiperazine moiety represents a rigidified dipeptide mimic, offering a constrained conformational framework that can be exploited for precise interactions with biological targets. The introduction of a substituent at the 2-position introduces a chiral center and allows for the exploration of specific binding pockets in enzymes and receptors. The nature of this alkyl substituent, be it a methyl or an ethyl group, can significantly influence the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. Understanding these differences is paramount for the rational design of novel drug candidates.

Piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antimalarial, and antipsychotic effects.[1] The subtle distinction between a methyl and an ethyl group can alter lipophilicity, steric profile, and metabolic fate, thereby fine-tuning the therapeutic potential of the parent molecule.

Comparative Analysis: Ethyl vs. Methyl Substitution

The fundamental difference between the 2-ethyl and 2-methyl analogues lies in the additional methylene unit of the ethyl group. This seemingly minor change imparts distinct properties to the molecule.

Physicochemical Properties: A Predictive Comparison

| Property | 2-Methyl-3-oxopiperazine (Predicted) | 2-Ethyl-3-oxopiperazine (Predicted) | Rationale for Difference |

| Molecular Weight | ~114.15 g/mol | ~128.17 g/mol | Addition of a CH₂ group. |

| LogP (Lipophilicity) | Lower | Higher | The ethyl group is more lipophilic than the methyl group. |

| Polar Surface Area (PSA) | ~49.5 Ų | ~49.5 Ų | The core oxopiperazine structure dictates the PSA, which is largely unaffected by the alkyl substituent. |

| Hydrogen Bond Donors | 2 (two N-H protons) | 2 (two N-H protons) | The core structure remains the same. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and ring nitrogen) | 2 (carbonyl oxygen and ring nitrogen) | The core structure remains the same. |

| Reactivity | Potentially more reactive in certain contexts due to less steric hindrance. | Potentially less reactive in sterically demanding reactions. | The larger ethyl group can sterically shield adjacent reactive sites.[2] |

Structural and Conformational Considerations

The piperazine ring can adopt several conformations, with the chair form being the most stable. The substituent at the 2-position will preferentially occupy an equatorial position to minimize steric strain. The larger size of the ethyl group compared to the methyl group will create a more pronounced steric presence, which could influence the preferred conformation of the entire molecule and its interaction with a binding site.[3]

The electronic effects of both methyl and ethyl groups are primarily inductive, with both being weakly electron-donating. The slightly greater inductive effect of the ethyl group is generally considered to have a minor impact on the overall reactivity of the core structure in most biological contexts.[4]

Synthetic Methodologies

The synthesis of 2-alkyl-3-oxopiperazines can be approached through several strategic disconnections. Below are proposed, detailed protocols for the synthesis of both the 2-methyl and 2-ethyl analogues, based on established methodologies for similar heterocyclic systems.[5][6]

General Synthetic Scheme

A plausible and versatile approach involves the cyclization of an N-substituted ethylenediamine derivative with an appropriate α-haloacetylating agent, followed by intramolecular cyclization.

Caption: General synthetic route to 2-alkyl-3-oxopiperazines.

Experimental Protocol: Synthesis of 2-Methyl-3-oxopiperazine

Step 1: Synthesis of N-(2-Amino-1-methylethyl)-2-bromoacetamide

-

To a solution of 1,2-diaminopropane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) under an inert atmosphere.

-

Slowly add a solution of bromoacetyl bromide (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromoacetamide intermediate.

Step 2: Intramolecular Cyclization to 2-Methyl-3-oxopiperazine

-

Dissolve the crude N-(2-amino-1-methylethyl)-2-bromoacetamide in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.2 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-oxopiperazine.

Experimental Protocol: Synthesis of 2-Ethyl-3-oxopiperazine

The synthesis of the 2-ethyl analogue follows the same procedure as the 2-methyl analogue, with the substitution of 1,2-diaminopropane with 1,2-diaminobutane in Step 1.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectra:

-

2-Methyl-3-oxopiperazine:

-

A doublet for the methyl protons (CH₃) around 1.2-1.4 ppm.

-

A multiplet for the methine proton (CH) at the 2-position.

-

Complex multiplets for the methylene protons (CH₂) of the piperazine ring.

-

Broad signals for the two N-H protons.

-

-

2-Ethyl-3-oxopiperazine:

-

A triplet for the terminal methyl protons (CH₃) of the ethyl group around 0.9-1.1 ppm.

-

A multiplet (likely a quartet of doublets) for the methylene protons (CH₂) of the ethyl group.

-

A multiplet for the methine proton (CH) at the 2-position.

-

Complex multiplets for the methylene protons (CH₂) of the piperazine ring.

-

Broad signals for the two N-H protons.

-

Predicted ¹³C NMR Spectra:

-

2-Methyl-3-oxopiperazine:

-

A signal for the methyl carbon (CH₃) around 15-20 ppm.

-

Signals for the piperazine ring carbons.

-

A downfield signal for the carbonyl carbon (C=O) around 165-175 ppm.

-

-

2-Ethyl-3-oxopiperazine:

-

A signal for the terminal methyl carbon (CH₃) of the ethyl group around 10-15 ppm.

-

A signal for the methylene carbon (CH₂) of the ethyl group.

-

Signals for the piperazine ring carbons.

-

A downfield signal for the carbonyl carbon (C=O) around 165-175 ppm.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of each compound. Common fragmentation patterns would involve the loss of the alkyl group at the 2-position and cleavage of the piperazine ring.

-

2-Methyl-3-oxopiperazine: Expected M⁺ at m/z ≈ 114.

-

2-Ethyl-3-oxopiperazine: Expected M⁺ at m/z ≈ 128.

Potential Pharmacological Implications and Structure-Activity Relationships (SAR)

The choice between a methyl and an ethyl substituent at the 2-position can have significant consequences for the pharmacological profile of the molecule.

-

Lipophilicity and Permeability: The higher lipophilicity of the ethyl group may enhance membrane permeability and could influence the volume of distribution and the rate of metabolism.

-

Receptor/Enzyme Binding: The larger steric bulk of the ethyl group could lead to a different binding orientation or affinity within a target's binding pocket compared to the methyl analogue. This could result in altered potency or selectivity.[19]

-

Metabolism: The ethyl group introduces an additional site for potential metabolism (e.g., hydroxylation), which could lead to a different metabolic profile and pharmacokinetic properties compared to the methyl analogue.

The following diagram illustrates a conceptual workflow for the comparative evaluation of these two analogues in a drug discovery context.

Caption: Workflow for comparative drug discovery evaluation.

Conclusion

While 2-ethyl-3-oxopiperazine and its 2-methyl analogue are structurally very similar, the seemingly minor difference in the alkyl substituent can lead to significant variations in their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. This guide has provided a theoretical framework for understanding these differences, offering proposed synthetic routes and predictive analytical data. It is our hope that this detailed comparison will serve as a valuable resource for researchers in the field of medicinal chemistry, aiding in the rational design and development of novel therapeutics based on the versatile 3-oxopiperazine scaffold. Further experimental validation of the hypotheses presented herein is strongly encouraged.

References

-

PubChem. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 2-methyl-. Retrieved from [Link]

-

PubMed. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Retrieved from [Link]

-

Academia.edu. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Retrieved from [Link]

-

PubMed. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-(-)-2-Methylpiperazine. Retrieved from [Link]

-

PubMed. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2‐ Oxopiperazine Unit In The Main Chain. Retrieved from [Link]

- Bouvier, B. (2015).

-

PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

ResearchGate. (2006). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpiperazine, (S)-. Retrieved from [Link]

-

ResearchGate. (2008). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

ResearchGate. (2019). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). N-Ethylpiperazine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from [Link]

-

Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Anhui Changhua Chemicals Co., Ltd. (n.d.). N-Ethylpiperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. (PDF) Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment [academia.edu]

- 4. proprep.com [proprep.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]

- 8. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Piperazine, 2-methyl- [webbook.nist.gov]

- 12. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]

- 14. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N-Ethylpiperazine [webbook.nist.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. N-Ethylpiperazine – Anhui Changhua Chemicals Co., Ltd. [changhuachem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate (CAS No. 1101840-55-4) is a substituted piperazine derivative integral to synthetic organic chemistry and drug discovery programs.[1] Its structure, featuring a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and an oxo functional group, dictates its reactivity and, consequently, its safety profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of this compound's potential hazards. As Senior Application Scientists, our goal is not merely to list precautions but to explain the chemical rationale behind them, empowering researchers to make informed decisions and foster a culture of intrinsic safety. This document synthesizes data from close structural analogs and the known chemistry of its constituent functional groups to build a comprehensive safety framework.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of its safe handling.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate | BLDpharm[1] |

| CAS Number | 1101840-55-4 | BLDpharm[1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | BLDpharm[1] |

| Molecular Weight | 228.29 g/mol | BLDpharm[1] |

| SMILES | O=C(N1C(CC)C(NCC1)=O)OC(C)(C)C | BLDpharm[1] |

While a comprehensive, experimentally determined physicochemical profile for this specific molecule is not publicly available, data from its closest structural analog, tert-butyl 3-oxopiperazine-1-carboxylate (CAS: 76003-29-7), provides a reliable surrogate for safety assessment.[2][3][4]

Table 2: Physicochemical Properties (Inferred)

| Property | Value | Rationale & Safety Implication |

|---|---|---|

| Physical State | Solid, likely a crystalline powder. | Based on analogs like 1-Boc-piperazine.[5] As a solid, the primary exposure risk is through inhalation of dust or direct skin/eye contact. |

| Molecular Weight | 200.24 g/mol (for analog C₉H₁₆N₂O₃) | PubChem[2] |

| Melting Point | 43-47 °C (for 1-Boc-piperazine) | Sigma-Aldrich[5] |

| Solubility | Expected to be soluble in organic solvents. | The Boc group and alkyl chain increase lipophilicity. Use appropriate organic-resistant gloves. |

Section 2: Hazard Identification and Toxicological Assessment

No specific toxicological studies have been published for tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate. Therefore, a conservative hazard assessment is derived from GHS classifications of its close analog, tert-butyl 3-oxopiperazine-1-carboxylate.[2][6]

GHS Hazard Classification (Aggregated Data)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][6]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2][3][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2]

Hazard Statements:

Expert Analysis of Hazards:

The observed irritant properties are consistent with the chemistry of piperazine derivatives and other cyclic amines.[7][8] The primary exposure routes of concern for a solid compound are:

-

Inhalation: Fine dust particles can be easily aerosolized during handling (e.g., weighing, transferring) and can irritate the respiratory tract.[8]

-

Dermal Contact: The compound can cause inflammation upon contact with skin.[7] Pre-existing conditions like dermatitis may be exacerbated.[7] Entry through cuts or abrasions could lead to systemic effects, although it is not classified as harmful by ingestion.[7]

-

Ocular Contact: Direct contact with the eyes is expected to cause significant irritation.[6][7]

Section 3: Stability and Reactivity Profile

Understanding the chemical stability is crucial for safe storage and for preventing hazardous reactions during experimental work.

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, tightly sealed).[6]

Key Reactivity Considerations:

-

Incompatibility with Strong Oxidizing Agents: As with most organic compounds, especially those containing amine functionalities, contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[7]

-

Incompatibility with Strong Acids: The Boc (tert-butoxycarbonyl) group is a well-known acid-labile protecting group.[9] Contact with strong acids (e.g., trifluoroacetic acid, HCl) will cleave the Boc group, liberating gaseous isobutylene and carbon dioxide (from the resulting unstable carbamic acid).[9] This can cause pressure buildup in a closed system.

-

Thermal Decomposition: While specific data is unavailable, tert-butyl carbamates can decompose upon heating.[10] Thermal decomposition is likely to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and flammable isobutylene gas.[6][10]

Diagram: Boc Group Deprotection Pathway

The following diagram illustrates the acid-catalyzed decomposition pathway, a critical reactivity concern for this molecule.

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Section 4: Protocols for Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Primary Control: Handle this compound within a certified chemical fume hood to control dust and prevent inhalation exposure.[6]

-

Secondary Control: Ensure a safety shower and eyewash station are readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[11]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile rubber gloves (minimum 0.4 mm thickness) or equivalent chemical-resistant gloves.[12] Gloves must be inspected before use.[13] | Protects against skin irritation.[6] Nitrile offers good resistance to a range of organic chemicals. |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield if there is a splash hazard.[6][13] | Prevents serious eye irritation from dust or splashes.[6] |

| Skin/Body Protection | A clean lab coat is mandatory. For larger quantities or tasks with a high risk of dust generation, a disposable gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is recommended.[6][11] | Prevents skin contact and contamination of personal clothing.[14] |

| Respiratory Protection | Generally not required if handled within a functional fume hood. If weighing outside of a hood or if dust is generated, a NIOSH-approved N95 dust respirator should be used.[5][7] | Protects against respiratory tract irritation from inhaled particles.[8] |

Diagram: PPE Selection Workflow

This workflow guides the user through the decision-making process for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[13] Use non-sparking tools and prevent electrostatic discharge.[13] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13] Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

Section 5: Emergency and First-Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First-Aid Measures

| Exposure Route | Protocol | Source |

|---|---|---|

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell or if respiratory irritation persists, seek medical advice/attention. | TCI Chemicals[6] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | TCI Chemicals[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | TCI Chemicals[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention if you feel unwell. | TCI Chemicals[6] |

Accidental Release Measures (Spill Protocol)

-

Evacuate & Secure: Cordon off the spill area and restrict access to non-essential personnel.[6]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Don PPE: Wear the appropriate PPE as outlined in Section 4.2, including respiratory protection.

-

Contain & Clean: For a solid spill, carefully sweep or vacuum the material into a sealable, labeled container for disposal.[7] Avoid procedures that generate dust.[7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the collected waste and contaminated materials in accordance with local, state, and federal regulations.[6]

Section 6: Ecological and Disposal Considerations

-

Ecological Information: No specific data is available on the ecotoxicity of this compound. As a standard precaution, prevent the product from entering drains or waterways.[6]

-

Disposal: All waste material must be disposed of as hazardous chemical waste.[14] Adhere to all institutional and governmental regulations for chemical waste disposal.[6]

Conclusion

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a valuable research chemical with a manageable hazard profile, characterized primarily as a skin, eye, and respiratory irritant. Its principal reactivity hazards stem from its incompatibility with strong acids (leading to Boc deprotection) and strong oxidizing agents. By understanding the chemical basis for these hazards and rigorously applying the engineering controls, PPE, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive, informed approach to safety is paramount in the modern research environment.

References

- E. C. F. Taylor, D. J. Wluka. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.

- TCI Chemicals.

- Santa Cruz Biotechnology.

- ECHEMI.

- DC Fine Chemicals.

- Sigma-Aldrich.

- PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate.

- PubChem. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate.

- PubChem. tert-Butyl piperazine-1-carboxylate.

- BASF.

- ECHEMI.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Boc-piperazine. Thermo Fisher Scientific.

- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. acp.ab.ca.

- BLDpharm.

- TCI Chemicals.

- Synthonix.

- Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.

Sources

- 1. 1101840-55-4|tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | TCI AMERICA [tcichemicals.com]

- 4. Synthonix, Inc > 76003-29-7 | tert-Butyl 3-oxopiperazine-1-carboxylate [synthonix.com]

- 5. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 12. download.basf.com [download.basf.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

The Piperazine-2-one Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Design

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds that offer a unique combination of synthetic accessibility, conformational rigidity, and versatile points for diversification. The piperazine-2-one core is a prime example of such a scaffold. Its inherent structural features, including a six-membered ring with two nitrogen atoms and a lactam functionality, provide an exquisite platform for the design of novel therapeutics. This guide delves into the multifaceted nature of the piperazine-2-one scaffold, offering a comprehensive overview of its synthesis, diversification strategies, and its profound impact on drug discovery across various therapeutic areas. As we navigate through the complexities of this remarkable heterocyclic system, we will uncover the causal relationships between its structural modifications and biological activities, providing a roadmap for the rational design of next-generation therapeutics.

The Piperazine-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The piperazine-2-one scaffold is a heterocyclic motif of significant interest in drug discovery.[1][2] Its structure, a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2, provides a unique combination of features that make it a "privileged scaffold."[3][4] This term refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications.[5]

The two nitrogen atoms within the piperazine-2-one ring offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties such as solubility, lipophilicity, and basicity.[6][7] These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the constrained conformation of the ring system can lead to enhanced binding affinity and selectivity for biological targets.[2]

The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second nitrogen atom) allows for diverse interactions with biological macromolecules, making the piperazine-2-one scaffold a versatile building block for a wide array of therapeutic agents.[8][9]

Synthetic Strategies: Building the Core and Introducing Diversity

The construction and functionalization of the piperazine-2-one scaffold are pivotal to its application in medicinal chemistry. A variety of synthetic methodologies have been developed to access this core structure and its derivatives, each offering distinct advantages in terms of efficiency, stereocontrol, and the introduction of molecular diversity.

Core Synthesis Methodologies

One of the most common approaches to synthesizing the piperazine-2-one core involves the cyclization of N-substituted ethylenediamines with α-haloacetyl halides or esters. This method provides a straightforward route to a range of N1-substituted piperazin-2-ones.

A more recent and highly efficient method involves a cascade, metal-promoted transformation. This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazin-2-ones in good yields.[1][10] This strategy is particularly valuable for combinatorial synthesis as it allows for the introduction of two points of diversity in a single step.[11]

Another elegant approach is the asymmetric synthesis of C3-substituted piperazin-2-ones through a sequential quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization.[12] This one-pot process provides access to chiral piperazin-2-ones with high enantioselectivity.[12]

Diagram: General Synthetic Approaches to Piperazine-2-one Scaffolds

Caption: Key synthetic pathways to the piperazine-2-one core and subsequent diversification.

Strategies for Scaffold Diversification

Once the piperazine-2-one core is assembled, further diversification is crucial for exploring the chemical space and optimizing biological activity. The two nitrogen atoms and the carbon backbone of the ring provide ample opportunities for modification.

-

N-Functionalization: The secondary amine at the N4 position is readily amenable to a wide range of chemical transformations, including alkylation, arylation, acylation, and sulfonylation. The N1-position can also be functionalized, often prior to the cyclization step. These modifications allow for the introduction of various substituents that can modulate the compound's properties and interactions with its biological target.[6][13]

-

C-Functionalization: Introducing substituents on the carbon atoms of the piperazine-2-one ring (C3, C5, and C6) can significantly impact the molecule's conformation and biological activity.[14] Asymmetric synthesis methods are particularly important for controlling the stereochemistry at these positions, which can be critical for target engagement.[12]

Applications in Drug Discovery: A Scaffold for Diverse Targets

The versatility of the piperazine-2-one scaffold is evident in the broad range of biological targets for which its derivatives have shown activity. This includes applications in antiviral, antibacterial, anticancer, and central nervous system (CNS) disorders.

Antiviral Agents

Piperazine-2-one derivatives have demonstrated significant potential as antiviral agents. For instance, a trisubstituted piperazine-2-one derivative has been identified as a potent inhibitor of adenovirus replication.[15][16] This compound was found to selectively inhibit viral DNA replication in the nucleus.[15] Structure-activity relationship (SAR) studies revealed that a 2-benzofuran aryl substituent and an ethyl group at the C6 position of the piperazine-2-one core were crucial for strong antiviral activity.[15] Piperazine-containing compounds have also been investigated for their activity against other viruses, including human rhinovirus and HIV.[17][18]

Antibacterial and Antifungal Agents

The piperazine scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[19][20][21] The ability to introduce diverse substituents on the piperazine ring allows for the optimization of activity against various microbial strains, including drug-resistant ones.[19][20] For example, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have shown promising antibacterial and antifungal activity.[19]

Anticancer Agents

The piperazine-2-one scaffold has also been explored for the development of novel anticancer agents.[22][23] Certain derivatives have exhibited cytotoxic activity against various cancer cell lines.[22][23] For example, a lactam containing a trifluoromethyl group showed significant effects on the viability of hepatocellular carcinoma cells.[23] The ability of the piperazine-2-one core to serve as a rigid scaffold for the precise positioning of pharmacophoric groups is a key advantage in the design of targeted cancer therapies.

Central Nervous System (CNS) Agents

The physicochemical properties of piperazine derivatives often make them suitable candidates for CNS-active drugs, as they can be designed to cross the blood-brain barrier.[6] The piperazine-2-one scaffold has been incorporated into molecules targeting various CNS receptors and transporters. For instance, derivatives have been investigated as dual inhibitors of serotonin and noradrenaline reuptake.[24] Chiral piperazin-2-one derivatives have also been used as carboxyl-terminal residues in dermorphin analogues to study their opiate activities.[25]

Table 1: Biological Activities of Representative Piperazine-2-one Derivatives

| Therapeutic Area | Target/Mechanism | Representative Compound Class | Key Structural Features | Reference(s) |

| Antiviral | Adenovirus DNA replication | Trisubstituted piperazin-2-ones | 2-benzofuran aryl substituent, C6-ethyl group | [15] |

| Antibacterial | Multiple targets | Piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Fused pyridine ring systems | [19] |

| Anticancer | Cytotoxicity | Trifluoromethyl-substituted piperazin-2-one | Trifluoromethyl group | [23] |

| CNS | Serotonin/Noradrenaline Reuptake Inhibition | N-substituted piperazine derivatives | Phenyl ring substitutions | [24] |

Experimental Protocols: A Guide to Synthesis

General Procedure for the Synthesis of N-Substituted Piperazin-2-ones via Reductive Amination and Cyclization

This protocol outlines a general method for the synthesis of N-substituted piperazin-2-ones, a common strategy for introducing diversity at the N4 position.

Step 1: Reductive Amination

-

To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a β-keto ester (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino ester.

Step 2: Cyclization to Piperazin-2-one

-

Dissolve the crude amino ester in a high-boiling point solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux (typically 110-140 °C) for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperazin-2-one.

Protocol for a Cascade, Metal-Promoted Synthesis of Piperazin-2-ones

This protocol is based on a recently developed efficient one-pot synthesis.[1]

Materials:

-

Chloro allenylamide (1.0 eq)

-

Aryl iodide (1.2 eq)

-

Primary amine (3.0 eq)

-

Silver nitrate (AgNO₃) (0.5 eq)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

-

Acetonitrile (CH₃CN) as the solvent

Procedure:

-

To a reaction vessel, add the chloro allenylamide, aryl iodide, primary amine, silver nitrate, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Add acetonitrile to the reaction vessel.

-

Heat the reaction mixture to 85-90 °C and stir for 16 hours.

-

After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired piperazin-2-one derivative.

Future Perspectives and Conclusion

The piperazine-2-one scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its synthetic tractability and ability to be decorated with a wide range of functional groups ensure its continued relevance in the quest for new and improved therapeutics.[5][6] Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods to access novel and complex piperazine-2-one derivatives.[12]

The integration of computational chemistry and machine learning with traditional medicinal chemistry approaches will further accelerate the discovery of potent and selective modulators of various biological targets.[2] Scaffold hopping strategies, where the piperazine-2-one core is used to replace other less desirable heterocyclic systems, will also continue to be a valuable tool in drug design.

References

-

Thieme Chemistry. Synthesis of Piperazin-2-ones. Available from: [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available from: [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Georg Thieme Verlag. Available from: [Link]

-

Sanchez-Cespedes, J., et al. (2014). Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Research, 108, 65-73. Available from: [Link]

-

Gudipati, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2947. Available from: [Link]

-

de la Fuente, C., et al. (2013). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 78(15), 7549-7561. Available from: [Link]

-

Esser, K., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247. Available from: [Link]

-

MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537-3547. Available from: [Link]

-

Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. Available from: [Link]

-

Bal-Demir, O., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(21), 5178. Available from: [Link]

-

Bal-Demir, O., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available from: [Link]

-

Ghorai, P., & D'Souza, A. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15857-15881. Available from: [Link]

-

Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

-

Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

-

Diana, G. D., et al. (1994). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Journal of Medicinal Chemistry, 37(15), 2421-2436. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Available from: [Link]

-

Khan, I., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105234. Available from: [Link]

-

ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF. Available from: [Link]

-

Stepanyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. Available from: [Link]

-

ScienceDirect. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]

-

Nagani, A. F., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. Available from: [Link]

-

Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available from: [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

LinkedIn. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

-

Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available from: [Link]

-

Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6833. Available from: [Link]

-

Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-4353. Available from: [Link]

-

ResearchGate. Representative piperazine and piperazine-2-one pharmaceuticals and natural products. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

-

JETIR.org. A Mini Review on Piperizine Derivatives and their Biological Activity. Available from: [Link]

-

Zhang, M., et al. (2019). An antibacterial and biocompatible piperazine polymer. RSC Advances, 9(21), 11775-11783. Available from: [Link]

-

Kumar, S., et al. (2025). Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. Microbial Pathogenesis, 206, 107786. Available from: [Link]

-

NIPER. Scaffold Hopping in Drug Discovery. Available from: [Link]

-

MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. scilit.com [scilit.com]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 19. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Integration of Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate in Modern Peptidomimetic Design

Introduction: Engineering Bioactive Conformations

In the landscape of contemporary drug discovery, the design of peptidomimetics—molecules that replicate the structural and functional attributes of peptides—is a paramount strategy for developing novel therapeutics with enhanced stability and oral bioavailability. A significant challenge in this field lies in constraining the inherent flexibility of peptide backbones to favor a bioactive conformation. The strategic incorporation of rigid scaffolds is a proven approach to address this, and among these, the 2-oxopiperazine core has emerged as a particularly valuable building block.[1][2] This guide details the application of a bespoke derivative, tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate , a chiral scaffold designed to impart specific conformational biases in peptidomimetic structures, often serving as a potent mimic of β-turns.[2]

The presence of the N-tert-butoxycarbonyl (Boc) group allows for orthogonal protection, enabling selective deprotection and subsequent elongation of the peptide chain from the exocyclic nitrogen. The ethyl group at the C2 position provides a specific side-chain functionality that can be crucial for molecular recognition at the target protein interface. This document provides a comprehensive overview of the synthesis of this key building block and its application in the construction of advanced peptidomimetics, tailored for researchers, medicinal chemists, and professionals in drug development.

Core Concepts & Strategic Advantages

The utility of the tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate scaffold is rooted in its unique structural features:

-

Conformational Rigidity: The cyclic nature of the 2-oxopiperazine ring significantly reduces the conformational freedom of the peptide backbone, pre-organizing the molecule into a specific three-dimensional structure.[1]

-

β-Turn Mimicry: The stereochemistry at the C2 position, in conjunction with the ring puckering, allows this scaffold to effectively mimic the canonical β-turn secondary structure found in many biologically active peptides.[2]

-

Chemical Tractability: The Boc-protected nitrogen provides a convenient handle for standard solid-phase or solution-phase peptide synthesis following deprotection.

-

Side-Chain Diversity: The synthesis allows for the introduction of various substituents at the C2 position, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Chiral Scaffold: A Step-by-Step Protocol

The enantioselective synthesis of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a critical first step. This protocol outlines a diastereoselective alkylation approach starting from the readily available tert-butyl 3-oxopiperazine-1-carboxylate.

Protocol 1: Diastereoselective Synthesis of (R)- or (S)-tert-Butyl 2-Ethyl-3-oxopiperazine-1-carboxylate

This protocol is adapted from established methods for the stereoselective alkylation of 2-oxopiperazines. The choice of chiral auxiliary or catalyst is crucial for achieving high diastereoselectivity.

Materials:

-

tert-Butyl 3-oxopiperazine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other suitable strong base

-

Ethyl iodide (or ethyl triflate for higher reactivity)

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of LDA (1.1 eq) in THF to the stirred solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add ethyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomer of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate.

Expected Outcome & Characterization:

The yield and diastereoselectivity of this reaction are highly dependent on the specific conditions and any chiral auxiliaries used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC can be used to determine the diastereomeric excess.

| Parameter | Typical Value |

| Yield | 60-85% |

| Diastereomeric Ratio | >95:5 |

| Appearance | White to off-white solid |

Application in Peptidomimetic Synthesis

Once the chiral 2-ethyl-3-oxopiperazine scaffold is obtained, it can be incorporated into a peptide sequence. This typically involves two key steps: N-Boc deprotection and subsequent coupling with an amino acid or peptide fragment.

Workflow for Peptidomimetic Elongation

Caption: Workflow for incorporating the scaffold.

Protocol 2: N-Boc Deprotection

This is a standard procedure for the removal of the tert-butoxycarbonyl protecting group under acidic conditions.

Materials:

-

(R/S)-tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the N-Boc protected scaffold (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Acid Treatment: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

Neutralization (Optional, for immediate use): For direct use in the next coupling step, the resulting TFA salt can be neutralized in situ with a non-nucleophilic base like diisopropylethylamine (DIEA).

-

Work-up (for isolation): If isolation of the free amine is required, carefully neutralize the residue with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: Peptide Coupling

This protocol describes the coupling of the deprotected 2-ethyl-3-oxopiperazine scaffold with a standard Fmoc-protected amino acid.

Materials:

-

Deprotected 2-ethyl-3-oxopiperazine (TFA salt or free base)

-

Fmoc-protected amino acid (Fmoc-AA-OH) (1.1 eq)

-

HATU (1.1 eq) or HBTU/HOBt (1.1 eq) as a coupling agent

-

Diisopropylethylamine (DIEA) (3.0 eq if starting from TFA salt, 2.0 eq if starting from free base)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

-

Pre-activation: In a separate flask, dissolve the Fmoc-amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation: Add DIEA (2.0 eq) to the pre-activation mixture and stir for 5-10 minutes at room temperature.

-

Coupling Reaction: Dissolve the deprotected 2-ethyl-3-oxopiperazine (1.0 eq, as TFA salt) in anhydrous DMF and add DIEA (1.0 eq) to neutralize the salt. To this solution, add the activated amino acid mixture.

-